(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Description
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(N-methylanilino)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-19(13-6-4-3-5-7-13)20-17(22)16(25-18(20)24)11-12-8-9-14(21)15(10-12)23-2/h3-11,21H,1-2H3/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDVAWAKSMKKFS-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step reaction process. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-(methyl(phenyl)amino)-2-thioxothiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can lead to alcohols or amines. Substitution reactions can produce a wide range of substituted thiazolidinone derivatives.
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that thiazolidin-4-one derivatives can inhibit the proliferation of cancer cells such as human colon adenocarcinoma (HT29) and renal cell adenocarcinoma (769-P), with some compounds showing IC50 values in the low micromolar range .
- Mechanism of Action : The anticancer mechanism is often attributed to the induction of apoptosis and inhibition of cell cycle progression. Thiazolidinones have been reported to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as cyclin-dependent kinases (CDKs) .
Antimicrobial Properties
The antimicrobial activity of thiazolidin-4-one derivatives has also been a focal point in research. The compound has shown effectiveness against a range of bacterial strains:
- Bacterial Inhibition : Studies report that certain thiazolidinone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring enhances this activity .
- Mechanisms : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives.
| Substituent | Effect on Activity |
|---|---|
| Hydroxy Group | Enhances solubility and bioactivity |
| Methoxy Group | Improves selectivity towards cancer cells |
| Phenyl Group | Increases binding affinity to target enzymes |
Research indicates that modifications to the thiazolidinone core can lead to improved pharmacological profiles, making it essential for ongoing drug development efforts .
Case Studies
Several case studies highlight the therapeutic potential of thiazolidinone derivatives:
- Study on Anticancer Efficacy : A recent study synthesized a series of thiazolidinone analogs and evaluated their anticancer activity against various cell lines. The most potent analog demonstrated an IC50 value of 0.24 µM against HepG2 liver cancer cells, suggesting strong potential for clinical applications .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of a new series of thiazolidinones, revealing that some compounds exhibited inhibition rates comparable to established antibiotics like ampicillin, particularly against E. coli .
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Benzylidene-thiazolidinones: Similar to the compound , these derivatives have shown various biological activities, including antimicrobial and anticancer properties.
Uniqueness
(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
The compound (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-[methyl(phenyl)amino]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, including anticancer, antimicrobial, and antioxidant properties.
Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a thiazolidinone ring system, which is crucial for its biological activity. The presence of various functional groups such as hydroxyl and methoxy moieties contributes to its pharmacological profile.
1. Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the thiazolidinone structure can lead to significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells.
- Case Studies : In vitro studies have shown that thiazolidinone derivatives can exhibit IC50 values in the low micromolar range against several cancer types, including breast and colon cancers .
2. Antimicrobial Activity
The antimicrobial potential of thiazolidin-4-one derivatives has been documented:
- Spectrum of Activity : These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : For example, certain derivatives have shown MIC values as low as 16 mg/ml against Staphylococcus aureus .
3. Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals:
- DPPH Scavenging Assay : Studies utilizing the DPPH assay revealed that some thiazolidinone derivatives possess significant radical-scavenging activity, comparable to established antioxidants like vitamin C .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural features:
- Substituents : The position and type of substituents on the thiazolidinone ring can enhance or diminish biological efficacy. For instance, hydroxyl and methoxy groups at specific positions have been linked to increased anticancer activity .
| Substituent Type | Position | Activity Enhancement |
|---|---|---|
| Hydroxyl | 4 | Increased antioxidant |
| Methoxy | 3 | Enhanced anticancer |
Q & A
Q. What are the optimal synthetic routes for (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-[methyl(phenyl)amino]-2-sulfanylidene-1,3-thiazolidin-4-one?
The synthesis typically involves condensation of substituted benzaldehydes with thiosemicarbazide derivatives under acidic conditions. For example, a reflux reaction of 4-hydroxy-3-methoxybenzaldehyde with methyl(phenyl)amine-substituted thiosemicarbazide in ethanol/acetic acid (1:2 v/v) at 80°C for 4–6 hours yields the target compound. Cyclization is achieved via intramolecular nucleophilic attack, forming the thiazolidinone ring. Purification via recrystallization (DMF/ethanol) is critical to isolate the Z-isomer .
Q. How can the stereochemical configuration (Z/E) of the methylidene group be confirmed?
X-ray crystallography is the gold standard for unambiguous confirmation of the Z-configuration, as demonstrated for structurally analogous thiazolidinones . Alternatively, NOESY NMR can detect spatial proximity between the methoxyphenyl proton and the thiazolidinone ring protons, supporting the Z-isomer .
Q. What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Confirm the presence of C=O (1680–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and N–H (3200–3400 cm⁻¹) stretches.
- ¹H/¹³C NMR : Identify substituent environments (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5–7.5 ppm).
- HRMS : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of the 4-hydroxy-3-methoxyphenyl group influence reactivity in nucleophilic substitution reactions?
The electron-donating methoxy group enhances resonance stabilization of the methylidene intermediate, favoring electrophilic aromatic substitution at the para position. However, steric hindrance from the hydroxyl group may limit reactivity in bulkier reagents. Computational DFT studies (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Dose-response profiling : Test across a wide concentration range (0.1–100 μM) to identify off-target effects.
- Cellular uptake assays : Quantify intracellular accumulation via LC-MS to correlate bioavailability with activity.
- Target validation : Use siRNA knockdowns of suspected targets (e.g., topoisomerase II) to confirm mechanism .
Q. How can solvent polarity and pH be optimized to stabilize the thiol-thione tautomer equilibrium?
Polar aprotic solvents (e.g., DMSO) stabilize the thione form via hydrogen bonding, while acidic conditions (pH < 5) favor the thiol tautomer. UV-Vis spectroscopy (250–400 nm) can monitor tautomeric shifts, with λ_max at 320 nm for thione and 280 nm for thiol .
Q. What role does the methyl(phenyl)amino group play in modulating enzyme inhibition kinetics?
The group enhances hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2), as shown via molecular docking (AutoDock Vina). Kinetic assays (Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting allosteric binding .
Methodological Considerations
Designing a kinetic study for thiazolidinone degradation under UV light:
- Experimental setup : Use a photoreactor (λ = 254 nm) with quartz cells.
- Analytical method : HPLC-PDA (C18 column, acetonitrile/water gradient) to track degradation products.
- Control variables : Maintain oxygen-free conditions (N₂ purge) to isolate photolytic vs. oxidative pathways .
Addressing low yield in large-scale synthesis:
- Process optimization : Switch from batch to flow chemistry (microreactors) to improve heat/mass transfer.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Byproduct analysis : Use GC-MS to identify impurities (e.g., Schiff base intermediates) .
Integrating computational and experimental data to predict metabolite structures:
Combine in silico tools (e.g., Meteor Nexus for Phase I/II metabolism prediction) with HR-MS/MS fragmentation patterns. Validate via incubation with hepatic microsomes and isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
